molecular formula C11H14BrClO B14073923 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene

1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene

Cat. No.: B14073923
M. Wt: 277.58 g/mol
InChI Key: LJOGAURITNVVRW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-chloro-5-ethoxybenzene using 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, or amines.

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.

    Elimination Reactions: Products include alkenes.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-2-chlorobenzene
  • 1-(3-Bromopropyl)-4-ethoxybenzene
  • 1-(3-Bromopropyl)-2,4-dichlorobenzene

Uniqueness: 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both a bromopropyl group and an ethoxy group provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-4-ethoxybenzene

InChI

InChI=1S/C11H14BrClO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

LJOGAURITNVVRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)CCCBr

Origin of Product

United States

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